N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4-aminophenyl furan-2-carboxylate with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating certain types of cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. Additionally, it can cause cell cycle arrest by upregulating p53 and p21, which are key regulators of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Resveratrol analogues: Compounds like (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide share structural similarities and have been studied for their anticancer properties.
Furan derivatives: Other furan derivatives with similar structures have shown diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE stands out due to its specific structural features, such as the presence of a phenylcyclopentaneamido group, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-methyl-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-17-16-19(11-12-20(17)26-22(27)21-10-7-15-29-21)25-23(28)24(13-5-6-14-24)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
PDECQPOIUAHVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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